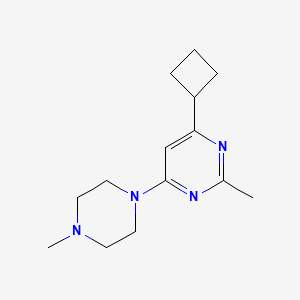![molecular formula C12H16N2O3 B6463465 1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 2640968-26-7](/img/structure/B6463465.png)
1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione (1-CPD) is a synthetic compound that has recently been studied for its potential applications in the field of scientific research. It has a cyclopropyl ring attached to a pyrazine ring, with an oxolan-3-ylmethyl group attached to the cyclopropyl ring. 1-CPD is a relatively new compound, and is not yet widely used in the scientific community. However, researchers are beginning to explore its potential applications in the laboratory.
作用機序
1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has been found to act as an inhibitor of the enzymes involved in the biosynthesis of polyunsaturated fatty acids and cholesterol. It binds to the active site of the enzyme, blocking the substrate from binding and preventing the enzyme from catalyzing the reaction. In addition, this compound has been found to bind to some proteins, inhibiting their activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzymes involved in the biosynthesis of polyunsaturated fatty acids and cholesterol. In addition, this compound has been found to inhibit the activity of some proteins, which may have implications for its use in the treatment of certain diseases. It has also been found to have anti-inflammatory and antioxidant properties, as well as potential antitumor effects.
実験室実験の利点と制限
1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has several advantages and limitations for use in laboratory experiments. It is relatively easy to synthesize and can be used in a wide variety of applications. However, it is not yet widely used in the scientific community, and more research is needed to determine its full potential. Additionally, this compound is not approved for use in humans, so its use in laboratory experiments should be done with caution.
将来の方向性
1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has a wide range of potential future applications in the field of scientific research. One potential direction is to further explore its potential as a tool for studying protein-protein interactions. Additionally, further research could be done to explore its potential as a drug target for the treatment of hypercholesterolemia and other diseases. Other potential future directions include exploring its potential anti-inflammatory and antioxidant properties, as well as its potential antitumor effects. Finally, further research could be done to explore its potential as a tool for studying the biosynthesis of polyunsaturated fatty acids.
合成法
1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can be synthesized through a multi-step method. First, an oxolan-3-ylmethyl chloride is reacted with 1-cyclopropyl-4-hydroxy-1,2,3,4-tetrahydropyrazine-2,3-dione in aqueous acetic acid to form this compound (this compound). This reaction is catalyzed by a base such as sodium hydroxide. The reaction is then quenched with acetic acid to stop the reaction. The product is then purified by recrystallization.
科学的研究の応用
1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has been found to have potential applications in the field of scientific research. It has been studied for its ability to inhibit the enzymes involved in the biosynthesis of polyunsaturated fatty acids, which are essential for cell membrane formation. In addition, this compound has been found to inhibit the enzyme responsible for the formation of cholesterol, making it a potential drug target for the treatment of hypercholesterolemia. It has also been studied for its potential use as a tool in the study of protein-protein interactions.
特性
IUPAC Name |
1-cyclopropyl-4-(oxolan-3-ylmethyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-11-12(16)14(10-1-2-10)5-4-13(11)7-9-3-6-17-8-9/h4-5,9-10H,1-3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMERMYVPDOBQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN(C(=O)C2=O)CC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1??-thiolane-1,1-dione](/img/structure/B6463385.png)
![7-(6-cyclopropylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463398.png)
![7-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463404.png)
![4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B6463414.png)
![7-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463421.png)

![7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463441.png)
![4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6463445.png)
![2-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463450.png)
![1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6463452.png)
![2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463457.png)
![7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463467.png)

![4'-methyl-8-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6463478.png)